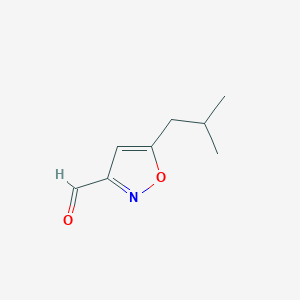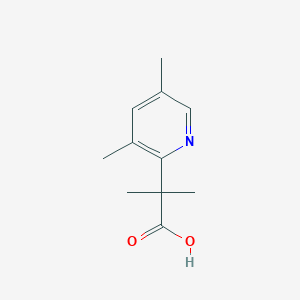
3-(4-Fluorophenyl)thiophen-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)thiophen-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The presence of a fluorophenyl group at the third position and a carbaldehyde group at the second position of the thiophene ring makes this compound unique. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)thiophen-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation reaction of 4-fluorobenzaldehyde with thiophene-2-carboxaldehyde under acidic conditions. Another approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-fluorophenylboronic acid reacts with thiophene-2-carbaldehyde in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluorophenyl)thiophen-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products Formed
Oxidation: 3-(4-Fluorophenyl)thiophene-2-carboxylic acid.
Reduction: 3-(4-Fluorophenyl)thiophen-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(4-Fluorophenyl)thiophen-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluorophenyl)thiophen-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorophenyl group can enhance its binding affinity and selectivity towards specific targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, contributing to its overall activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorophenyl)thiophen-2-carbaldehyde
- 3-(4-Bromophenyl)thiophen-2-carbaldehyde
- 3-(4-Methylphenyl)thiophen-2-carbaldehyde
Uniqueness
3-(4-Fluorophenyl)thiophen-2-carbaldehyde is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a valuable compound for various applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C11H7FOS |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H7FOS/c12-9-3-1-8(2-4-9)10-5-6-14-11(10)7-13/h1-7H |
Clave InChI |
FJZWEGZVAJXZFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(SC=C2)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


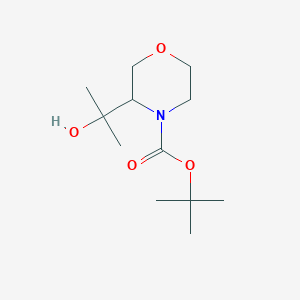
![1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane](/img/structure/B13320707.png)
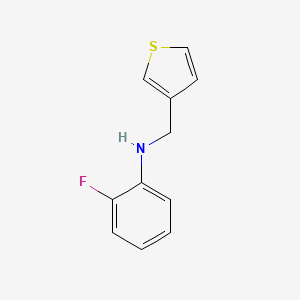

![6-[(But-3-YN-1-YL)amino]pyrazine-2-carboxylic acid](/img/structure/B13320723.png)
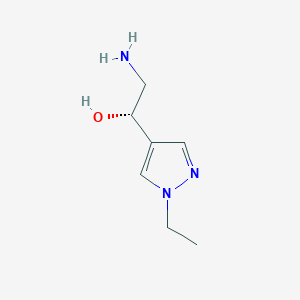
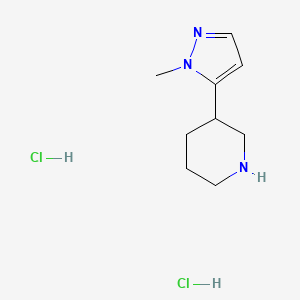
![1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B13320737.png)
amine](/img/structure/B13320747.png)
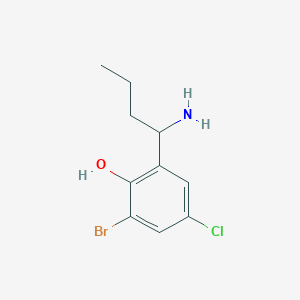
![4-(4-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13320757.png)

